molecular formula C16H18N4OS B2620355 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203031-36-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2620355
CAS No.: 1203031-36-0
M. Wt: 314.41
InChI Key: ZFXWCUDSQXKTPX-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms.


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, such as the Suzuki cross-coupling . This reaction typically involves a palladium catalyst and can be used to couple a variety of aryl boronic acids or esters with halides or pseudohalides .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic methods, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . For instance, the presence of certain functional groups can be inferred from their characteristic absorption frequencies in the IR spectrum .


Chemical Reactions Analysis

The chemical reactivity of similar compounds can depend on the nature and position of the substituents on the benzothiazole and pyrazole rings. For instance, the presence of electron-donating or electron-withdrawing groups can influence the acidity or basicity of the compound, as well as its reactivity towards electrophiles and nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure, the nature of the functional groups, and the presence of any chiral centers. These properties can include melting point, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their intended biological target. For instance, some benzothiazole derivatives have been found to exhibit antidepressant-like activities . The exact mechanism of action is often determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with similar compounds can depend on factors such as their reactivity, toxicity, and potential for bioaccumulation. It’s important to handle these compounds with appropriate safety precautions and dispose of them in accordance with local regulations .

Future Directions

The development of new benzothiazole and pyrazole derivatives is an active area of research, with potential applications in areas such as medicinal chemistry and material science . Future research may focus on optimizing the synthesis of these compounds, elucidating their mechanism of action, and evaluating their efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-9(2)20-6-5-12(19-20)15(21)18-16-17-13-7-10(3)11(4)8-14(13)22-16/h5-9H,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXWCUDSQXKTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NN(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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